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Compound of Interest

Compound Name: Hsd17B13-IN-71

Cat. No.: B12371902 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the preclinical efficacy of two small molecule inhibitors of 17β-

hydroxysteroid dehydrogenase 13 (HSD17B13), INI-822 and BI-3231, in models relevant to

Nonalcoholic Steatohepatitis (NASH).

Genetic studies have identified loss-of-function variants in the HSD17B13 gene as protective

against the progression of chronic liver diseases, including NASH, making it a compelling

therapeutic target.[1] Both INI-822, developed by Inipharm, and BI-3231, from Boehringer

Ingelheim, are potent inhibitors of the HSD17B13 enzyme. This guide summarizes the

available preclinical data for both compounds, detailing their effects on key markers of liver

injury and metabolism, and outlines the experimental protocols used in these studies.

At a Glance: Comparative Efficacy
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Compound Model Key Findings

INI-822
Diet-Induced Rat Model of

MASH (NASH)

- Decreased levels of Alanine

Aminotransferase (ALT), a

biomarker for liver damage.[2]

[3][4] - Dose-dependent

increase in hepatic

phosphatidylcholines (PCs).[2]

[3][4]

Primary Human Liver-on-a-

Chip (NASH Model)

- Significant decrease in

fibrotic proteins α-smooth

muscle actin (αSMA) and

collagen type 1 at 1 and 5 µM

concentrations.[5]

BI-3231
In vitro Hepatocellular

Lipotoxicity Model

- Significantly decreased

triglyceride accumulation in

human and mouse

hepatocytes under lipotoxic

stress.[6][7] - Improved

hepatocyte proliferation, cell

differentiation, and lipid

homeostasis.[6][7] - Increased

mitochondrial respiratory

function.[6][7]

HSD17B13 Signaling Pathway and Therapeutic
Intervention
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its inhibition is

hypothesized to mimic the protective effects of naturally occurring loss-of-function genetic

variants, thereby mitigating the progression of NASH.
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Figure 1. Inhibition of HSD17B13 by small molecules aims to disrupt the progression of NASH.

Quantitative Data Summary
INI-822 Efficacy Data
Table 1: Effect of INI-822 in a Diet-Induced Rat Model of MASH
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Parameter Treatment Group Outcome

Alanine Aminotransferase

(ALT)
INI-822

Statistically significant

decrease compared to

controls.[4]

Hepatic Phosphatidylcholines

(PCs)
INI-822

Dose-dependent increase.[2]

[3][4]

HSD17B13 Lipid Substrates INI-822
Increased levels, consistent

with target engagement.[4]

Table 2: Anti-fibrotic Effects of INI-822 in a Primary Human Liver-on-a-Chip NASH Model

Parameter Concentration Outcome

α-smooth muscle actin (αSMA) 1 µM and 5 µM
Significantly decreased

(p<0.0001).[5]

Collagen Type 1 1 µM and 5 µM
Significantly decreased

(p<0.0001).[5]

BI-3231 Efficacy Data
Table 3: In Vitro Effects of BI-3231 in a Hepatocellular Lipotoxicity Model
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Cell Type Parameter Treatment Outcome

Human HepG2 cells

and primary mouse

hepatocytes

Triglyceride (TG)

Accumulation
BI-3231

Significantly

decreased under

palmitic acid-induced

lipotoxic stress.[6][7]

Human HepG2 cells

and primary mouse

hepatocytes

Cell Proliferation and

Differentiation
BI-3231

Considerable

improvement.[6][7]

Human HepG2 cells

and primary mouse

hepatocytes

Lipid Homeostasis BI-3231
Restoration observed.

[6][7]

Human HepG2 cells

and primary mouse

hepatocytes

Mitochondrial

Respiration
BI-3231

Increased function

without affecting β-

oxidation.[6][7]

Experimental Protocols
A standardized experimental workflow is crucial for the evaluation of potential NASH

therapeutics. Below is a generalized workflow for a preclinical NASH study.
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Data Analysis
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Figure 2. A typical experimental workflow for evaluating HSD17B13 inhibitors in a preclinical
NASH model.

INI-822 Study Methodologies
In Vivo Rat Model of MASH:

Model: Rats were fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD)

to induce MASH.[2][3]

Treatment: INI-822 was administered orally.[5]

Endpoints: Serum levels of ALT were measured as a marker of liver injury. Hepatic

phosphatidylcholine levels were quantified to assess changes in lipid metabolism.[2][3][4]
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Primary Human Liver-on-a-Chip NASH Model:

Model: A microphysiological system (CN Bio's PhysioMimix) was used, co-culturing

primary human hepatocytes (homozygous for the active HSD17B13 allele), Kupffer cells,

and stellate cells in a high-fat medium to induce a NASH phenotype.[5][8]

Treatment: The co-cultures were treated with INI-822 at concentrations of 1 µM and 5 µM.

[5]

Endpoints: Fibrosis was assessed by immunohistochemistry for αSMA and collagen type

1.[5]

BI-3231 Study Methodology
In Vitro Hepatocellular Lipotoxicity Model:

Cell Culture: Human HepG2 cells and freshly isolated primary mouse hepatocytes were

used.[6][7]

Induction of Lipotoxicity: Lipotoxicity was induced by treatment with palmitic acid.[6][7]

Treatment: Cells were co-incubated with BI-3231.[6][7]

Endpoints: Triglyceride accumulation was measured to assess steatosis. Cell proliferation

and differentiation were evaluated. Mitochondrial respiratory function was analyzed.[6][7]

Conclusion
The available preclinical data suggests that inhibition of HSD17B13 is a promising therapeutic

strategy for NASH. INI-822 has demonstrated efficacy in reducing a marker of liver injury and

fibrosis in both an in vivo rat model and a human cell-based in vitro model of NASH. BI-3231

has shown positive effects in reducing lipid accumulation and improving cellular health in an in

vitro model of hepatocyte lipotoxicity.

While a direct head-to-head comparison in the same NASH model is not yet publicly available,

the existing data for both compounds support the continued investigation of HSD17B13

inhibitors for the treatment of NASH. Further in vivo studies for BI-3231 in established NASH

models would be beneficial for a more direct comparison of efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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